2-(2,3-Dimethylbenzoyl)-3-methylpyridine
Description
2-(2,3-Dimethylbenzoyl)-3-methylpyridine is an aromatic heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 3-position and a 2,3-dimethylbenzoyl group at the 2-position. Its molecular formula is C₁₅H₁₅NO, with a molecular weight of 225.29 g/mol. The compound is primarily utilized in research settings, particularly in organic synthesis and pharmaceutical intermediate development . Its structural complexity arises from the combination of electron-withdrawing (benzoyl) and electron-donating (methyl) groups, which influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
(2,3-dimethylphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-6-4-8-13(12(10)3)15(17)14-11(2)7-5-9-16-14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYARMSSTKNHLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=C(C=CC=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylbenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 2,3-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylbenzoyl)-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 2-(2,3-dimethylbenzyl)-3-methylpyridine.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-(2,3-Dimethylbenzoyl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylbenzoyl)-3-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 2-(2,3-Dimethylbenzoyl)-3-methylpyridine and related compounds:
Key Observations:
Physicochemical Properties
- Solubility : The benzoyl group in this compound likely reduces water solubility compared to smaller substituents (e.g., methyl or bromo groups in 3-methylpyridine derivatives).
- Stability : The electron-withdrawing benzoyl group may enhance stability against oxidation relative to sulfur-containing analogs like 2-(tert-Butylthio)-3-methylpyridine, which could undergo desulfurization .
Biological Activity
2-(2,3-Dimethylbenzoyl)-3-methylpyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a dimethylbenzoyl group. The unique electronic properties imparted by the nitrogen atom in the pyridine ring influence its reactivity and interaction with various biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study investigated various derivatives of pyridine compounds for their antibacterial efficiency against both gram-positive and gram-negative bacteria. The results showed promising activity, suggesting the potential of this compound as an antimicrobial agent.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| This compound | Escherichia coli | 15 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of 12.5 μM against MCF-7 breast cancer cells.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
| A549 | 10.0 |
These findings suggest that this compound could be a candidate for further development as an anticancer drug.
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes relevant to disease pathways. For example, studies have shown that it can inhibit acetylcholinesterase (AChE) with an IC50 value comparable to standard inhibitors such as galantamine.
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 11.0 |
| Butyrylcholinesterase (BChE) | 13.5 |
Case Studies
- Antibacterial Efficacy : A study published in a peer-reviewed journal assessed the antibacterial efficacy of various pyridine derivatives, including this compound. The results indicated significant antibacterial activity against common pathogens, reinforcing its potential as an antimicrobial agent.
- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxicity of this compound against several cancer cell lines. The results highlighted its selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
